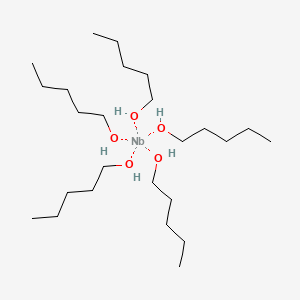

1-(Pentyloxy)pentane--niobium (1/1)

Description

Properties

CAS No. |

105091-67-6 |

|---|---|

Molecular Formula |

C10H22NbO |

Molecular Weight |

251.19 g/mol |

IUPAC Name |

niobium;1-pentoxypentane |

InChI |

InChI=1S/C10H22O.Nb/c1-3-5-7-9-11-10-8-6-4-2;/h3-10H2,1-2H3; |

InChI Key |

GEXNSAQRSOEUAS-UHFFFAOYSA-N |

Origin of Product |

United States |

Preparation Methods

Neutralization and Precipitation

The conventional solid-state method begins with the neutralization of a niobium solution using ammonia gas (NH₃) to precipitate niobium hydroxide (Nb(OH)₅). The precipitate undergoes rigorous washing to reduce fluoride impurities (<0.02 g/L in filtrate). This step is critical, as residual fluorides can compromise the final product’s density and homogeneity.

Acid Treatment and Calcination

Post-washing, the niobium hydroxide slurry is mixed with concentrated hydrochloric acid (20–25% HCl, 15–25 L per 100 kg of Nb₂O₅ equivalent). The acid treatment enhances particle agglomeration, which is pivotal for achieving high apparent density. The mixture is dried at 80°C for 7–9 hours and calcined in a converter furnace at 850 ± 10°C for 2–4 hours.

Key Outcomes

-

Apparent Density : 1.5–1.8 g/mL, doubling traditional methods (0.7–0.8 g/mL).

-

Industrial Relevance : Eliminates pore formation in steelmaking applications, improving product quality.

Sol-Gel Synthesis

Hydrolysis and Polycondensation

In the sol-gel method, niobium alkoxides (e.g., Nb(OC₂H₅)₅) are hydrolyzed in ethanol with ammonia and water. The hydrolysis rate is controlled to form a stable colloidal suspension, which undergoes polycondensation to create a gel network.

Calcination and Phase Evolution

Calcination at 500–750°C induces phase transitions:

Structural and Surface Properties

| Calcination Temperature (°C) | Phase | Crystallite Size (nm) | BET Surface Area (m²/g) |

|---|---|---|---|

| 500 | TT | 15–20 | 45–50 |

| 750 | T | 30–35 | 20–25 |

SEM reveals uniform spherical particles (20–50 nm) with minimal agglomeration.

Pechini (Polymeric Precursor) Method

Chelation and Polymerization

The Pechini method involves chelating niobium ions (e.g., from ammonium niobium oxalate) with citric acid, followed by polymerization with ethylene glycol. The resulting resin is pyrolyzed at 300°C to remove organic residues.

Thermal Treatment and Morphology

Calcination at 750°C produces T-phase Nb₂O₅ with smaller crystallites (10–15 nm) compared to sol-gel. However, SEM shows irregular particle shapes and broader size distributions.

Optical Properties

UV-Vis spectroscopy reveals a bandgap of 3.32–3.37 eV, consistent with literature. The Pechini route’s lower calcination temperatures (vs. solid-state) make it suitable for optoelectronic applications.

Advanced Synthesis: Oxygen Vacancy Engineering

High-Energy Ball Milling

Mechanical milling of Nb₂O₅ nanoparticles introduces oxygen vacancies (Vo), which are quantified via XPS and EPR. Post-milling annealing in oxygen-deficient atmospheres modulates vacancy concentration.

SERS Performance Enhancement

-

Enhancement Factor (EF) : 5.15 × 10⁷ for methylene blue (10⁻⁸ M detection limit).

-

Mechanism : Oxygen vacancies act as charge-transfer mediators, increasing vibronic coupling between Nb₂O₅ and analyte molecules.

-

Simulation Data : Field enhancement (∼4.17 × 10²) and charge-transfer contribution (∼1.23 × 10⁵).

Comparative Analysis of Synthesis Methods

Key Observations :

-

Solid-State : Optimal for high-density industrial applications.

-

Sol-Gel/Pechini : Superior surface area and phase control for catalysis.

-

Defect Engineering : Unlocks electronic and optical functionalities for sensing.

Chemical Reactions Analysis

Types of Reactions

Niobium pentyloxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is attacked by hydrofluoric acid (HF) and dissolves in fused alkali .

Common Reagents and Conditions

Oxidation: Niobium metal or niobium dioxide can be oxidized in air to form niobium pentyloxide.

Reduction: Niobium pentyloxide can be reduced to niobium metal using reducing agents such as hydrogen or carbon.

Substitution: Niobium pentyloxide reacts with halogens like fluorine, chlorine, bromine, and iodine to form niobium halides.

Major Products Formed

Oxidation: Niobium pentyloxide (Nb₂O₅)

Reduction: Niobium metal (Nb)

Substitution: Niobium halides (e.g., NbF₅, NbCl₅)

Scientific Research Applications

Optoelectronic Devices

Niobium pentoxide is widely used in optoelectronic devices due to its high refractive index and transparency in the visible spectrum. Its applications include:

- Optical Coatings : NbO is employed in thin films for anti-reflective coatings and mirrors, enhancing light transmission and reducing glare in optical systems .

- Photovoltaic Cells : Its semiconductor properties make it suitable for use in solar cells, where it can improve light absorption and conversion efficiency .

Dental Materials

Research has demonstrated that niobium pentoxide can enhance the properties of dental adhesive resins. Key findings include:

- Improved Mechanical Properties : Incorporating NbO into dental adhesives increases microhardness and radiopacity, making the materials more durable and easier to visualize during dental procedures .

- Biocompatibility : The material is considered a promising alternative for polymer-based biomaterials due to its favorable interaction with biological tissues .

Catalysis

Niobium pentoxide exhibits catalytic properties that are beneficial in various chemical reactions:

- Catalytic Converters : It is used in automotive catalytic converters to reduce emissions by facilitating the conversion of harmful gases into less harmful substances .

- Environmental Remediation : NbO nanoparticles have been studied for their photocatalytic capabilities in degrading organic pollutants from wastewater, showcasing their potential in environmental cleanup efforts .

Gas Sensors

The unique electronic properties of niobium pentoxide make it an effective material for gas sensing applications:

- Sensitivity to Gases : NbO thin films can detect various gases at low concentrations, making them suitable for environmental monitoring and safety applications .

- Selectivity : The material shows promise in selectively detecting specific gases due to its tunable surface properties .

Biomedical Applications

The medical field has also explored the use of niobium pentoxide:

- Drug Delivery Systems : Research indicates that NbO can be utilized in drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents effectively .

- Tissue Engineering : Its properties support cell adhesion and growth, making it a candidate for scaffolds in tissue engineering applications .

Mechanism of Action

The mechanism by which niobium pentyloxide exerts its effects is primarily related to its physicochemical properties. As an n-type semiconductor with a bandgap of around 3.4 eV, niobium pentyloxide exhibits remarkable catalytic and electronic properties . It interacts with various molecular targets and pathways, including ion transport and electron transfer processes, making it suitable for applications in catalysis, energy storage, and electronic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tantalum Pentoxide (Ta₂O₅)

Ta₂O₅, a Group V transition metal oxide like Nb₂O₅, shares structural similarities but differs in key properties:

Ta₂O₅ is preferred in high-temperature capacitors due to its superior thermal stability, while Nb₂O₅’s higher dielectric constant and surface reactivity make it ideal for catalytic applications and supercapacitors .

Niobium Oxalate (Nb(C₂O₄)₅³⁻)

Niobium oxalate is a precursor for synthesizing Nb₂O₅ and related materials. Unlike Nb₂O₅, it decomposes at lower temperatures (~950°C) and facilitates the production of niobium carbide (NbC) via solid-gas reactions . Its higher reactivity compared to Nb₂O₅ allows for energy-efficient synthesis of advanced materials, such as copper-doped NbC .

Niobium Pentaethoxide (Nb(OC₂H₅)₅)

Niobium pentaethoxide, an alkoxide precursor, is highly reactive in sol-gel processes but sensitive to moisture. It is used to fabricate thin films and nanostructured oxides, whereas Nb₂O₅ is typically employed in bulk or composite forms . Pentaethoxide’s lower thermal stability (melting point 6°C) limits its direct use in high-temperature applications compared to Nb₂O₅ .

Doped Niobium Oxides

Doping Nb₂O₅ with cations like Mn²⁺, Mg²⁺, or Gd³⁺ modifies its electronic and structural properties. For example:

- Mn-doped Nb₂O₅ : Enhances photocatalytic activity due to altered bandgap and surface defects .

- Mg²⁺/Gd³⁺-doped Nb₂O₅ : Improves ionic conductivity for solid oxide fuel cells .

In contrast, pure Nb₂O₅ is more chemically stable but lacks tailored functionality for niche applications .

Niobium(V) Chloride (NbCl₅)

NbCl₅ is a hazardous precursor (UN 3260) used in vapor deposition. Unlike Nb₂O₅, it is highly hygroscopic and corrosive, requiring specialized handling . While NbCl₅ enables precise thin-film growth, Nb₂O₅ is safer for large-scale industrial processes .

Key Research Findings

- Polymorph Engineering : High-pressure treatment of T-Nb₂O₅ enhances its ionic conductivity, making it competitive with Ta₂O₅ in solid-state electrolytes .

- Nanocomposites: Nb₂O₅-reinforced graphene oxide composites exhibit a dielectric constant of ~1200, surpassing Ta₂O₅-based materials .

- Electrochemical Performance : Nb₂O₅ coatings show superior corrosion resistance in NaCl solutions compared to zinc phosphate, with impedance values exceeding 10⁶ Ω·cm² .

Biological Activity

Niobium pentoxide (Nb2O5) has garnered significant interest in biomedical research due to its diverse biological activities, including antimicrobial, antitumor, and bioactive properties. This article delves into the biological activity of Nb2O5, focusing on its mechanisms, applications, and relevant case studies.

1. Overview of Niobium Pentoxide

Niobium pentoxide is a metal oxide with various structural forms and unique properties that make it suitable for various applications in medicine and materials science. Its nanoparticles (Nb2O5 NPs) are particularly noteworthy for their enhanced surface area and reactivity.

2. Antimicrobial Activity

Research indicates that Nb2O5 NPs exhibit significant antimicrobial properties against a range of pathogens.

- Mechanism : The antimicrobial effect is attributed to the generation of reactive oxygen species (ROS) upon exposure to light, which can damage microbial cell membranes and DNA.

- Case Study : In a study by Salim et al., Nb2O5 NPs reduced biofilm formation of Staphylococcus aureus and Pseudomonas aeruginosa at concentrations as low as 400 µg/ml .

Table 1: Antimicrobial Efficacy of Nb2O5 NPs

| Pathogen | Concentration (µg/ml) | Biofilm Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 400 | Significant |

| Pseudomonas aeruginosa | 400 | Significant |

| Escherichia coli | Not specified | Moderate |

3. Antitumor Activity

Niobium pentoxide also demonstrates promising antitumor effects.

- Mechanism : The antitumor activity is believed to result from the induction of apoptosis in cancer cells through oxidative stress.

- Case Study : The same study reported growth inhibition rates of 60% for L20B cells and 33.9% for MCF7 cells when exposed to 50 µg/ml of Nb2O5 NPs .

Table 2: Antitumor Efficacy of Nb2O5 NPs

| Cell Line | Concentration (µg/ml) | Growth Inhibition (%) |

|---|---|---|

| L20B | 50 | 60 |

| MCF7 | 50 | 33.9 |

4. Bioactivity in Bone Regeneration

Niobium pentoxide has shown potential in enhancing bone regeneration processes.

- Mechanism : The incorporation of Nb into biocompatible materials has been linked to increased osteoblast activity and biomineralization.

- Case Study : Research demonstrated that Nb2O5 coatings improved cell adhesion and alkaline phosphatase (ALP) expression in pre-osteoblastic cells, indicating enhanced osteogenic potential .

Table 3: Bioactivity Indices of Nb2O5 Coatings

| Parameter | Nb2O5 Coating Effect |

|---|---|

| Cell Adhesion | Increased |

| ALP Expression | Enhanced |

| Biomineralization Capacity | Improved |

5. Synthesis and Characterization

The biological activity of Nb2O5 is influenced by its synthesis method, which affects its morphology and surface properties.

- Synthesis Methods : Various methods such as sol-gel, hydrothermal, and sputtering techniques have been employed to produce Nb2O5 with different structural characteristics .

- Characterization Techniques : Techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are used to analyze the structural properties and confirm the presence of desirable phases for biological applications.

Q & A

Basic Question: What are the standard methodologies for synthesizing high-purity niobium pentoxide (Nb₂O₅) with controlled crystallinity for catalytic applications?

Answer:

Niobium pentoxide is typically synthesized via sol-gel or hydrothermal methods. For controlled crystallinity, calcination parameters (temperature, duration) and precursor selection (e.g., niobium chloride or alkoxides) are critical. For example, doping with manganese requires precise stoichiometric ratios (e.g., 0.5–2.0 wt%) and calcination at 600–800°C to stabilize specific polymorphs (e.g., orthorhombic vs. monoclinic phases) . Characterization should include XRD for phase identification and BET analysis for surface area optimization, as catalytic activity correlates with these properties.

Advanced Question: How can plasma electrolytic polishing (PEP) be optimized to minimize surface roughness of niobium substrates prior to Nb₂O₅ thin-film deposition?

Answer:

PEP optimization involves tuning electrolyte composition (e.g., ammonium nitrate-based solutions), voltage (20–40 V), and temperature (60–80°C). Initial surface preparation is key: niobium substrates pre-treated with P300–P600 SiC grinding paper achieve Ra values of 0.3–0.7 µm . Post-PEP, Ra reductions of 30–50% are achievable, critical for uniform thin-film adhesion. Monitor surface topography using atomic force microscopy (AFM) and validate with electrochemical impedance spectroscopy to assess oxide layer homogeneity.

Advanced Question: How can researchers resolve contradictions in reported oxidation resistance data for Nb-Mo-Si-B alloys coated with Nb₂O₅?

Answer:

Discrepancies often arise from variations in testing environments (e.g., dry vs. humid air) or incomplete oxide layer characterization. A method to address this includes:

Controlled Chlorination : Convert surface Nb₂O₅ to volatile NbCl₅ at 300–400°C under inert gas, enabling selective removal of unstable oxides .

Post-Oxidation Analysis : Use TEM-EDS to map oxide layer composition and identify microcracks or phase segregation.

Standardized Testing : Replicate experiments in dry O₂ (1 atm) at 800°C for 100+ hours to isolate environmental effects .

Basic Question: What characterization techniques are essential for evaluating Nb₂O₅’s structural and electronic properties in optoelectronic applications?

Answer:

- XRD : Identify crystallographic phases (e.g., TT-phase for high dielectric constants).

- XPS : Quantify surface oxygen vacancies, which influence bandgap tuning (~3.4–4.0 eV) .

- UV-Vis Spectroscopy : Measure optical absorption edges for bandgap calculation.

- SEM-EDS : Map elemental distribution, especially for doped Nb₂O₅ (e.g., Mn or W dopants) .

Advanced Question: What strategies mitigate niobium carbide (NbC) agglomeration in Nb₂O₅-reinforced composite alloys?

Answer:

NbC agglomeration in alloys (e.g., cast irons) is minimized by:

- Controlled Cooling Rates : Rapid quenching (10²–10³ °C/s) restricts NbC growth .

- Carbon Content Optimization : Limit carbon to <0.3 wt% to reduce eutectic NbC formation .

- Stirring During Solidification : Mechanically disrupt NbC clusters. Validate via metallography and Charpy impact testing to correlate microstructure with toughness .

Advanced Question: How can computational modeling guide the design of Nb₂O₅-based catalysts for CO₂ reduction?

Answer:

- DFT Simulations : Predict adsorption energies of CO₂ on Nb₂O₅ surfaces with oxygen vacancies.

- Microkinetic Modeling : Link vacancy density (e.g., 5–10% vacancy sites) to reaction rates .

- Experimental Validation : Synthesize vacancy-engineered Nb₂O₅ via H₂ reduction (300–500°C) and test using in-situ DRIFTS to confirm intermediate species .

Basic Question: What safety protocols are critical when handling niobium pentoxide nanoparticles in laboratory settings?

Answer:

- Containment : Use fume hoods for powder handling to prevent inhalation (particle size <100 nm).

- PPE : N95 respirators and nitrile gloves.

- Waste Management : Neutralize acidic byproducts (e.g., from sol-gel synthesis) with NaHCO₃ before disposal. Refer to MSDS guidelines for toxicity thresholds (e.g., LD50 >5000 mg/kg) .

Advanced Question: How does the choice of niobium precursor influence the photocatalytic efficiency of Nb₂O₅ under UV irradiation?

Answer:

- Alkoxide Precursors (e.g., Nb(OEt)₅) : Yield mesoporous Nb₂O₅ with high surface area (>150 m²/g), enhancing charge carrier separation .

- Chloride Precursors (e.g., NbCl₅) : Require rigorous Cl⁻ removal (via ethanol washing) to avoid surface defects that act as recombination centers. Validate efficiency via phenol degradation assays under 365 nm UV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.